Methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate

Lipophilicity Physicochemical Property Medicinal Chemistry

Methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate is a partially saturated, bicyclic heterocyclic building block belonging to the 1,8-naphthyridine family. It features a methyl ester at the 3-position and a methyl substituent at the 2-position on a 5,6,7,8-tetrahydro core.

Molecular Formula C11H14N2O2
Molecular Weight 206.245
CAS No. 2411288-03-2
Cat. No. B2883024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate
CAS2411288-03-2
Molecular FormulaC11H14N2O2
Molecular Weight206.245
Structural Identifiers
SMILESCC1=C(C=C2CCCNC2=N1)C(=O)OC
InChIInChI=1S/C11H14N2O2/c1-7-9(11(14)15-2)6-8-4-3-5-12-10(8)13-7/h6H,3-5H2,1-2H3,(H,12,13)
InChIKeyDWTKQINOSRVUQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate (CAS 2411288-03-2): Core Building Block Profile


Methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate is a partially saturated, bicyclic heterocyclic building block belonging to the 1,8-naphthyridine family. It features a methyl ester at the 3-position and a methyl substituent at the 2-position on a 5,6,7,8-tetrahydro core. With a molecular formula of C11H14N2O2 and a molecular weight of 206.24 g/mol, this compound is offered commercially at a standard purity of 98% (HPLC) . Its primary utility lies in medicinal chemistry as a versatile intermediate for synthesizing more complex heterocyclic compounds, particularly those exploring biologically active naphthyridine-based scaffolds [1].

Why Simple Analog Substitution Fails for Methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate (CAS 2411288-03-2)


In-class analogs of this tetrahydronaphthyridine scaffold cannot be casually interchanged due to distinct and quantifiable differences in their physicochemical properties that directly impact their performance as synthetic intermediates. Variations in the substitution pattern of the 1,8-naphthyridine ring system are known to critically influence biological activity, as seen in the development of antimicrobial agents and CNS-relevant compounds [1]. Specifically, the presence of a 2-methyl substituent on the target compound significantly alters lipophilicity (LogP) compared to its 2-des-methyl analog, an effect that can govern membrane permeability and pharmacokinetic profiles of downstream products . This report details exactly where quantitative differentiation exists relative to its closest commercial alternatives.

Quantitative Differentiation Evidence for Methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate (CAS 2411288-03-2)


Higher Lipophilicity vs. 2-Des-Methyl Analog for Altered Downstream ADME Profile

The target compound exhibits a higher calculated LogP relative to its direct 2-des-methyl analog, Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate. The 2-methyl group on the target compound increases LogP by approximately 0.31 units, indicating a significant difference in lipophilicity that can impact passive membrane permeability and non-specific protein binding of final compounds derived from this scaffold . This differentiation is crucial when optimizing a lead series for CNS penetration or oral bioavailability.

Lipophilicity Physicochemical Property Medicinal Chemistry

Higher Commercial Purity Specification vs. 2-Des-Methyl Analog for Sensitive Chemistry

The target compound is routinely supplied with a certified purity of 98%, which is typically higher than the standard 97% purity specified for the closely related 2-des-methyl analog (CAS 1824608-59-4) . Although a 1% difference in nominal purity may appear small, when this building block is used in multi-step synthesis, a higher purity starting material can lead to a higher overall crude yield and reduce the purification burden by minimizing the propagation of side products. For price-sensitive or high-volume programs, this quantifiable quality specification is a direct input for cost-of-goods calculations.

Purity Building Block Quality Specification

Distinct Ester Leaving Group vs. Ethyl Ester Analog for Divergent Synthesis

While the ethyl ester analog (Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate, CAS 1417794-43-4) shares the same molecular formula and weight (206.25 vs 206.24 g/mol), the methyl ester of the target compound provides superior atom economy and a lower steric profile for transesterification or direct aminolysis reactions . Starting material selection in the synthesis of known bioactive naphthyridines, such as antimicrobial 2-methyl-1,8-naphthyridin-3-yl ureas, begins with the corresponding 2-methyl-naphthyridine-3-carboxylate ester, and the choice of methyl versus ethyl ester dictates the reactivity of subsequent Curtius rearrangement steps [1].

Synthetic Intermediate Ester Hydrolysis Chemical Derivatization

Validated Scaffold Class for Biomedical Applications vs. Inactive Core Isosteres

The 1,8-naphthyridine scaffold, particularly the 2-methyl substituted variant, has a validated history in antimicrobial research, producing agents like nalidixic acid and gemifloxacin [1]. Recent literature demonstrates the synthesis of novel ureas and other derivatives directly from the 2-methyl-1,8-naphthyridine-3-carboxylate core, confirming its utility as a privileged structure in drug discovery [2]. The tetrahydronaphthyridine variant provided by this compound is also a key intermediate in patented series of mGluR2 negative allosteric modulators for Alzheimer's disease research, distinguishing it from non-hydrogenated or differently substituted naphthyridine cores that lack this specific CNS application provenance [3].

Antimicrobial Lead Generation CNS Scaffold Validity

Precise Molecular Weight Differentiation vs. Carboxylic Acid Salt for Solubility-Driven Design

The target compound, as a neutral methyl ester (Mw 206.24 g/mol), presents a stark physicochemical contrast to its direct derivative, the carboxylic acid hydrochloride salt (CAS 2408975-33-5, Mw 228.68 g/mol) . The difference of 22.44 g/mol and the transition from a neutral ester to a charged salt directly influence logD, aqueous solubility, and the ability to cross biological barriers. For applications requiring a neutral, membrane-permeable precursor that can be later unmasked to a polar acid, the methyl ester is the required starting point, whereas the salt form is a dead-end for ester-based reactions.

Solubility Salt Form Pre-formulation

Precision Application Scenarios: Where Methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate (CAS 2411288-03-2) Decisively Outperforms Analogs


Design and Synthesis of CNS-Targeted mGluR2 Negative Allosteric Modulator (NAM) Libraries

When designing a library of potential Alzheimer's disease therapeutics, the 2-methyl-3-carboxylate scaffold is essential. Procuring the target compound over the des-methyl or ethyl ester analogs allows for the direct construction of the specific, patented tetrahydronaphthyridine core required for mGluR2 NAM activity [1]. Its 1.53 LogP provides a balanced fraction of sp3 character and lipophilicity crucial for passive brain penetration, an advantage not offered by the more hydrophilic 2-des-methyl analog (LogP 1.23) .

Direct Synthesis of Antimicrobial Urea Derivatives via Curtius Rearrangement

In the synthesis of 2-methyl-1,8-naphthyridin-3-yl ureas for antimicrobial screening, the methyl ester is the kinetically preferred substrate for preparing the key carbonylazide intermediate [2]. Its enhanced reactivity compared to the ethyl ester enables faster and potentially higher-yielding Curtius rearrangements, streamlining the synthesis of a focused library of analogs designed to combat gram-negative pathogens and resistant strains.

High-Throughput Medicinal Chemistry (HTMC) and Fragment-Based Drug Discovery (FBDD)

For HTMC workflows, the 98% purity specification of the target compound (compared to 97% for the direct 2-des-methyl analog) reduces the risk of false-positive assay results and simplifies downstream purification of reaction products . This makes it the superior starting material when synthesizing large parallel arrays or fragment libraries where purity of the building block is directly correlated with the success rate of biological screening.

Prodrug and Pre-formulation Development

When a medicinal chemistry program requires a neutral, lipophilic prodrug form to mask a carboxylic acid, the target compound is the ideal precursor. It can be specifically hydrolyzed to its corresponding active carboxylic acid (e.g., CAS 2408975-33-5) after membrane passage, a metabolic activation strategy that cannot be replicated by starting directly with the pre-formed, charged salt form . This specific application demands the methyl ester building block to achieve the desired pharmacokinetic profile.

Quote Request

Request a Quote for Methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.